Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
Description
Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate (CAS: 53786-44-0, EC: 258-774-2) is a piperidine derivative featuring a 4-chloro-2-nitroaniline substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. Its structural complexity, characterized by electron-withdrawing nitro and chloro groups, may influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
ethyl 4-(4-chloro-2-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c1-2-22-14(19)17-7-5-11(6-8-17)16-12-4-3-10(15)9-13(12)18(20)21/h3-4,9,11,16H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPPHXPURQLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202067 | |
| Record name | Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53786-44-0 | |
| Record name | Ethyl 4-[(4-chloro-2-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53786-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-((4-chloro-2-nitrophenyl)amino)-1-piperidinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053786440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[(4-chloro-2-nitrophenyl)amino]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 4-((4-CHLORO-2-NITROPHENYL)AMINO)-1-PIPERIDINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE5C4NUG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
It is known to be an impurity of domperidone, which is a peripheral dopamine receptor antagonist. Therefore, it might interact with similar targets.
Mode of Action
Biochemical Pathways
If it does interact with dopamine receptors like domperidone, it could potentially influence dopaminergic signaling pathways.
Pharmacokinetics
Some predicted properties include a boiling point of 4826±450 °C and a density of 1.363±0.06 g/cm3.
Result of Action
As an impurity of Domperidone, its effects may be similar, but this is speculative and requires further investigation.
Biological Activity
Introduction
Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate, with the CAS number 53786-44-0, is a compound that has garnered attention due to its potential biological activities. This article explores its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H18ClN3O4
- Molecular Weight : 327.76 g/mol
- Purity : 98.00%
The compound features a piperidine ring substituted with a chloro-nitrophenyl group, which contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of various piperidine derivatives, including this compound. Key findings include:
- Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Pseudomonas aeruginosa | Moderate |
The presence of electron-withdrawing and electron-donating groups on the piperidine ring has been shown to enhance antibacterial activity .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against various fungal strains, showing promising results:
- MIC values for antifungal activity ranged significantly, with some derivatives exhibiting effective inhibition against Candida albicans and Fusarium oxysporum .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine structure can significantly influence biological activity:
- Substituents on the Piperidine Ring : The introduction of halogen groups enhances antibacterial properties.
- Phenyl Ring Modifications : Hydroxy and nitro substitutions on the phenyl ring have shown strong inhibition against various bacterial species .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated a series of piperidine derivatives, including this compound, for their antimicrobial properties. The research demonstrated that modifications at specific positions on the piperidine ring could lead to increased potency against both bacterial and fungal pathogens .
Pharmacokinetics and Toxicity Evaluation
Further research is needed to assess the pharmacokinetics and potential toxicity of this compound in vivo. Current studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles to determine safety for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate is recognized as an impurity of Domperidone, a medication used primarily as an antiemetic and for gastrointestinal motility disorders. Understanding the behavior of this compound is crucial for ensuring the quality and safety of pharmaceutical formulations containing Domperidone .
Role in Drug Development
The compound serves as a reference standard in the development of analytical methods for the detection and quantification of impurities in pharmaceutical products. Its structural similarity to active pharmaceutical ingredients (APIs) makes it relevant for stability studies and degradation pathways .
Analytical Chemistry Applications
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated its separation using a reverse-phase HPLC method, which is scalable for preparative separation and suitable for pharmacokinetic studies .
HPLC Methodology
The HPLC analysis utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the efficient isolation of impurities, contributing to quality control in pharmaceutical manufacturing .
Potential Therapeutic Uses
While specific therapeutic applications of this compound are not extensively documented, its structural characteristics suggest potential roles in developing new therapeutic agents targeting similar pathways as Domperidone.
Future Research Directions
Ongoing research may explore the compound's effects on dopamine receptors or its utility as a scaffold for designing novel drugs with enhanced efficacy or reduced side effects compared to existing medications .
Case Studies and Research Findings
Several studies have highlighted the significance of understanding impurities like this compound:
- A stability study on Domperidone formulations noted that the presence of this impurity could affect the overall stability profile of the drug, emphasizing the need for rigorous analytical testing during drug development .
- An analytical method development project illustrated the successful application of HPLC techniques to quantify this compound in pharmaceutical samples, reinforcing its importance in quality assurance processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate and its analogs:
Preparation Methods
Preparation of Piperidine-1-carboxylate Intermediate
The starting point is typically the synthesis of ethyl piperidine-1-carboxylate, which serves as the protected piperidine nucleus.
- Method: Reaction of piperidine with ethyl chloroformate under basic conditions to form the ethyl carbamate.
- Conditions: Use of an organic base such as triethylamine or sodium carbonate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine + Ethyl chloroformate | Base, inert solvent, 0–5 °C | Formation of ethyl piperidine-1-carboxylate |
Amination with 4-Chloro-2-nitroaniline
The key step is the introduction of the 4-chloro-2-nitrophenylamino group at the 4-position of the piperidine ring.
- Route: Nucleophilic aromatic substitution or Buchwald–Hartwig amination.
- Preferred Method: Buchwald–Hartwig cross-coupling catalyzed by palladium complexes, which allows for efficient C-N bond formation.
- Catalysts: Pd(OAc)2 or Pd2(dba)3, with phosphine ligands such as BINAP or Xantphos.
- Base: Potassium tert-butoxide or sodium tert-butoxide.
- Solvent: Toluene or dioxane.
- Temperature: Elevated temperatures (80–110 °C) under inert atmosphere (nitrogen or argon).
| Step | Reagents | Catalyst & Base | Conditions | Outcome |
|---|---|---|---|---|
| 2 | Ethyl piperidine-1-carboxylate + 4-chloro-2-nitroaniline | Pd catalyst, t-BuOK base | 80–110 °C, inert atmosphere | Formation of this compound |
Alternative Synthetic Approaches
- Direct Nucleophilic Aromatic Substitution: In some cases, the reaction of 4-chloro-2-nitroaniline with a 4-halopiperidine derivative under basic conditions can yield the target compound.
- Reductive Amination: Another approach involves reductive amination of 4-chloro-2-nitroaniline with a piperidine-4-carboxaldehyde derivative, followed by carbamate formation.
Purification and Characterization
- Purification: Typically performed by recrystallization or column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures).
- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to verify the substitution pattern and purity.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Yield | Typically 60–85% depending on method |
| Reaction Time | 6–24 hours |
| Catalyst Loading | 1–5 mol% Pd catalyst |
| Solvent | Toluene, dioxane, or dichloromethane |
| Temperature Range | 0 °C to 110 °C |
| Purity | >95% after purification |
| By-products | Minor amounts of dehalogenated or over-reduced species |
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate, and how can yields be improved?
A multi-step synthesis approach is commonly employed, involving condensation reactions under anhydrous conditions. For example, a related piperidine derivative was synthesized via refluxing with propionic anhydride under argon, followed by basification and extraction with chloroform to achieve a 79.9% yield . Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., CHCl₃) and inert gas (argon) to prevent side reactions.
- Purification : Acid-base workup (e.g., oxalic acid precipitation) and column chromatography to isolate the product.
Yield optimization strategies include adjusting reaction time (e.g., 12-hour reflux) and stoichiometric ratios of intermediates .
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.40–7.24 ppm, ester groups at δ 3.78 ppm) .
- GC/MS : Confirms molecular weight (e.g., observed m/z 380 for a related compound) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in structurally analogous compounds .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear full-body protective gear, nitrile gloves, and respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation or skin contact .
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .
- Spill management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for key synthetic steps?
Mechanistic studies involve:
- Intermediate trapping : Identify transient species (e.g., iminium ions) using low-temperature NMR .
- Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to determine rate laws for steps like acyl transfer .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in nitro-group substitution .
Q. How should researchers address contradictions in reported synthetic yields?
Case study: A piperidine derivative synthesis reported 79.9% yield via oxalic acid precipitation, while other methods achieved 26–61% using different bases (e.g., NaOH vs. KOH) . To resolve discrepancies:
- Reproduce conditions : Verify solvent purity, temperature control, and inert atmosphere.
- Analyze byproducts : Use LC-MS to detect side products (e.g., hydrolysis derivatives) that reduce yield.
- Statistical design : Apply Response Surface Methodology (RSM) to optimize parameters like reaction time and catalyst loading .
Q. What structural modifications enhance the compound’s biological or chemical activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring improves stability and binding affinity in related pharmaceuticals .
- Piperidine ring functionalization : Adding hydroxymethyl or carboxylate groups (e.g., Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate) modulates solubility and bioavailability .
- Crystallographic insights : X-ray data reveal how substituent orientation influences intermolecular interactions (e.g., π-π stacking in 4-chlorophenyl analogs) .
Q. How can computational tools predict the compound’s physicochemical properties?
- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity) and solubility, critical for drug-likeness .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
- Spectroscopic simulation : Tools like ACD/Labs predict NMR chemical shifts and IR stretches for structural validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
